molecular formula C25H32O15 B13433390 Mumeose K

Mumeose K

Cat. No.: B13433390
M. Wt: 572.5 g/mol
InChI Key: FZMDIDGEIHZDQW-ZVTFAFPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mumeose K is typically isolated from the methanol extract of dried flower buds of Prunus mume. The extract is partitioned into an ethyl acetate-water mixture, followed by further extraction with 1-butanol. The fractions obtained are subjected to normal-phase and reversed-phase silica-gel column chromatography and repeated high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Prunus mume flower buds .

Chemical Reactions Analysis

Types of Reactions

Mumeose K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Mumeose K is part of a group of acylated sucroses isolated from Prunus mume, including:

Uniqueness

What sets this compound apart from its similar compounds is its specific acylation pattern, which contributes to its unique bioactive properties. While all these compounds exhibit inhibitory effects on aldose reductase, this compound has shown a distinct potency and efficacy in various studies .

Properties

Molecular Formula

C25H32O15

Molecular Weight

572.5 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H32O15/c1-12(29)35-21-19(33)16(9-26)37-24(22(21)36-13(2)30)40-25(11-28)23(20(34)17(10-27)39-25)38-18(32)8-5-14-3-6-15(31)7-4-14/h3-8,16-17,19-24,26-28,31,33-34H,9-11H2,1-2H3/b8-5+/t16-,17-,19-,20-,21+,22-,23+,24-,25+/m1/s1

InChI Key

FZMDIDGEIHZDQW-ZVTFAFPYSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC=C(C=C3)O)CO)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC=C(C=C3)O)CO)CO)O

Origin of Product

United States

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